4-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
4-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 4-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves nucleophilic addition–elimination reactions. The process often starts with the preparation of intermediates, which are then reacted with different hydrazine derivatives under controlled conditions . Industrial production methods may involve eco-friendly methodologies, heterogeneous catalytic systems, and microwave-assisted reactions to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like bromine to convert pyrazoline intermediates to pyrazoles.
Reduction: Can be reduced using hydrogen gas in the presence of catalysts.
Substitution: N-arylation reactions with aryl halides in the presence of copper powder.
Common reagents include hydrazine derivatives, bromine, and aryl halides. Major products formed include substituted pyrazoles and pyrazolines .
Scientific Research Applications
4-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic systems.
Biology: Exhibits potent antileishmanial and antimalarial activities.
Medicine: Potential pharmacophore for developing safe and effective drugs.
Industry: Utilized in the design of drug-like compounds with multiple biological activities.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways. It can donate and accept hydrogen bonds, facilitating intermolecular interactions and proton transfer processes . These interactions are crucial for its biological activities, including its antileishmanial and antimalarial effects .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as hydrazine-coupled pyrazoles and pyrazolo[1,5-a]pyrimidines . What sets 4-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE apart is its unique sulfonyl and carboxamide groups, which enhance its reactivity and biological activity.
Properties
IUPAC Name |
4-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]-N,1-dimethylpyrazole-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O3S/c1-7-9(6-17(4)13-7)21(19,20)15-8-5-16(3)14-10(8)11(18)12-2/h5-6,15H,1-4H3,(H,12,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWINACDEPUTPKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CN(N=C2C(=O)NC)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.